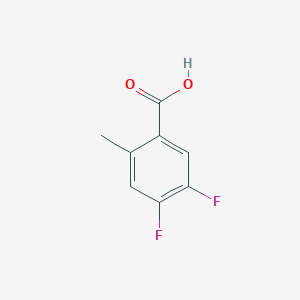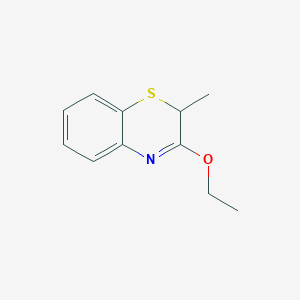
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, commonly known as AMBC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. AMBC is a heterocyclic compound that contains both an amino group and a carboxylic acid group, making it a versatile molecule for various research purposes.
Wirkmechanismus
AMBC exerts its biological effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the modulation of neurotransmitter release. It has also been shown to interact with various receptors and enzymes in the body, including the NMDA receptor and the COX-2 enzyme.
Biochemical and Physiological Effects:
AMBC has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegenerative diseases. It has also been shown to have potential applications in the treatment of various cancers and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMBC in laboratory experiments is its versatility and ease of synthesis. It is also relatively stable and can be easily manipulated for various research purposes. However, one limitation of using AMBC is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
The potential applications of AMBC in various fields of science are vast, and there are several future directions that could be explored. One potential avenue of research is the development of novel AMBC derivatives with enhanced biological activity and improved solubility. Another area of research could be the investigation of the potential applications of AMBC in the treatment of various neurological and metabolic disorders. Further studies could also explore the potential use of AMBC in combination with other drugs or therapies to enhance their efficacy.
In conclusion, AMBC is a versatile and promising chemical compound that has potential applications in various fields of science. Its unique properties and mechanisms of action make it an attractive molecule for further research and development. By continuing to explore the potential applications of AMBC, researchers may uncover new and innovative ways to improve human health and wellbeing.
Synthesemethoden
AMBC can be synthesized using a multistep process that involves the reaction of 2-methyl-3,4-dihydro-2H-pyran with 4-nitrobenzaldehyde, followed by reduction with sodium borohydride and subsequent cyclization with ammonium acetate. The final product is obtained by the hydrolysis of the resulting intermediate compound.
Wissenschaftliche Forschungsanwendungen
AMBC has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Eigenschaften
| 166743-19-7 | |
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
4-amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-3,5H,4,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
GMJWNZKKWOQXFO-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C=CC(=C2O1)C(=O)O)N |
Kanonische SMILES |
CC1CC2=C(C=CC(=C2O1)C(=O)O)N |
Synonyme |
7-Benzofurancarboxylicacid,4-amino-2,3-dihydro-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B66934.png)




![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)

![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)

![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)
![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)

